Didanosine

Catalog No.
S525987
CAS No.
69655-05-6
M.F
C10H12N4O3
M. Wt
236.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Didanosine

CAS Number

69655-05-6

Product Name

Didanosine

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1

InChI Key

BXZVVICBKDXVGW-NKWVEPMBSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

Didanosine; 2',3'-Dideoxyinosine; 69655-05-6; DIDEOXYINOSINE; Videx; Videx EC

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC=NC3=O

Description

The exact mass of the compound Didanosine is 236.09094 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Didanosine belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). These drugs work by interfering with the replication of HIV-1. HIV uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which it then integrates into the host cell's DNA. Didanosine resembles a natural nucleoside (building block of DNA) but lacks a hydroxyl group at the 3' position. This modified structure allows it to be incorporated into the growing viral DNA chain by reverse transcriptase, but it terminates the chain prematurely because it cannot form the phosphodiester bond needed for further chain elongation [].

Antiviral Activity

Studies have shown that didanosine has potent in vitro (in a laboratory setting) activity against HIV-1, including strains resistant to other NRTIs like zidovudine (AZT) []. This made it a valuable research tool for investigating combination therapies for HIV treatment.

Didanosine is a synthetic nucleoside analogue of inosine, where the 3'-hydroxyl group on the sugar moiety is replaced by a hydrogen atom []. This modification prevents the formation of phosphodiester linkages, which are essential for building the viral DNA chain []. Didanosine was one of the first effective antiretroviral drugs approved by the FDA in 1991 []. While it has been largely replaced by better-tolerated medications, didanosine remains an option for some patients due to its relatively low cost [].


Molecular Structure Analysis

Didanosine has a purine nucleoside structure, consisting of a hypoxanthine base linked to a modified 2’,3’-dideoxyribose sugar ring []. The key feature of its structure is the absence of the 3’-hydroxyl group on the sugar ring. This modification allows Didanosine to compete with natural nucleosides for incorporation into the viral DNA chain during reverse transcription by HIV []. However, once incorporated, Didanosine lacks the 3’-hydroxyl group needed for further chain elongation, effectively terminating viral DNA synthesis [].


Chemical Reactions Analysis

Synthesis

Mechanism of Action

Didanosine acts as a reverse transcriptase inhibitor by competitively binding to the viral reverse transcriptase enzyme and getting incorporated into the growing viral DNA chain []. Due to the absence of the 3’-hydroxyl group, Didanosine terminates the DNA chain elongation process, preventing the virus from replicating [].

Physical and Chemical Properties

  • Molecular Formula: C₁₀H₁₂N₄O₃ []
  • Molecular Weight: 236.23 g/mol []
  • Melting Point: 242-244 °C
  • Solubility: Slightly soluble in water (33 mg/L) []
  • Stability: Didanosine is relatively stable in acidic and neutral solutions but can degrade in alkaline conditions.

Didanosine can cause a number of side effects, including:

  • Peripheral neuropathy (nerve damage) []
  • Pancreatitis (inflammation of the pancreas) []
  • Retinal damage (eye problems) []
  • Liver damage []

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.2

Exact Mass

236.09094

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Didanosine

FDA Medication Guides

Videx
Didanosine
FOR SOLUTION;ORAL
BRISTOL-MYERS SQUIBB
12/17/2018
Videx EC
CAPSULE, DELAYED REL PELLETS;ORAL
BRISTOL MYERS SQUIBB

Drug Warnings

Patients with renal impairment (ie, creatinine concentrations less than 60 ml/minute) may be at increased risk of adverse effects during didanosine therapy because of decreased clearance or altered metabolism of the drug; a decrease in dosage in recommended in these patients. Each didanosine chewable/dispersible, buffered tablet contains 8.6 mEq of magnesium hydroxide, which may present an excessive magnesium load in patients with clinically important renal impairment, especially during prolonged therapy with the drug; other didanosine dosage forms should be considered for use in these patients.
Pancreatitis has occurred in 3% of children (2 of 60) receiving didanosine in dosages less than 300 mg/sq m daily and in 13% of those (5 of 38) receiving higher dosages. Although neuropathy has been reported only rarely in children receiving didanosine, signs and symptoms of neuropathy may be difficult to assess in children, and physicians should monitor children closely for this adverse effect.
Retinal changes and optic neuritis have been reported in a few children receiving didanosine. The manufacturer recommends that all children receiving the drug receive dilated retinal examinations every 6 months and whenever a change in vision occurs.
Because oral absorption of ciprofloxacin may be decreased in the presence of antacids containing magnesium, calcium, or aluminum, the manufacturer of didanosine recommends that didanosine (given as chewable/dispersible, buffered tablets; buffered powder for oral solution; or unbuffered pediatric powder for oral solution that has been admixed with antacid) be administered at least 2 hours after or 6 hours before an oral dose of ciprofloxacin. In 8 HIV-infected patients, the steady-state AUC of ciprofloxacin was decreased an average of 26% when ciprofloxacin was administered 2 hours prior to a chewable/dispersible, buffered didanosine tablet. The AUC of ciprofloxacin was on average 98% lower in healthy individuals who received ciprofloxacin and didanosine-placebo buffered tablets concomitantly.
For more Drug Warnings (Complete) data for DIDEOXYINOSINE (29 total), please visit the HSDB record page.

Biological Half Life

30 minutes in plasma and more than 12 hours in intracellular environment.
In adults with HIV infection, the plasma half-life of didanosine averages 0.97-1.6 hr (range: 0.3-4.64 hr). In children and adolescents with HIV infections, the plasma half-life averages 0.8 hr (range 0.51-1.2 hr).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Enzymatic preparation from dideoxyadenosine.

General Manufacturing Information

Hypoxanthine nucleoside with antriviral activity; metabolic product of dideoxyadenosine.

Interactions

The absorption of ciprofloxacin is dramatically reduced when it is coadministered with didanosine. This interaction is caused by complexation between the magnesium and aluminum cations and the ciprofloxacin molecule, which results in the formation of a nonabsorbable complex.
The antiretroviral effects of didanosine and zidovudine are synergistic against HIV-1 (strain HTLV-IIIB) when tested in vitro in MT-4 cells, peripheral blood lymphocytes, and macrophages.
Although the clinical importance is unclear, some patients with HIV infections receiving ... triazolam and didanosine reportedly became confused while the drugs were administered concomitantly; the confusion resolved when both drugs were discontinued and did not recur when didanosine therapy was reinitiated alone. Confusion can occur with benzodiazepine therapy alone, and additional study is needed to determine whether an interaction exists.
Concomitant administration of an oral antacid increases the oral bioavailability of didanosine.
For more Interactions (Complete) data for DIDEOXYINOSINE (16 total), please visit the HSDB record page.

Stability Shelf Life

Didanosine unbuffered pediatric powder for oral solution should be stored at 15-30 °C. Following reconstitution with water and admixture with a liquid antacid as directed, didanosine pediatric oral suspensions contain 10 mg of the drug per ml and are stable for 30 days when refrigerated at 2-8 °C. Reconstituted and admixed pediatric oral suspensions of didanosine should be stored in tightly closed, flint glass bottles with child resistant closures and refrigerated at 2-8 °C. Unused portions of reconstituted and admixed pediatric didanosine oral suspension should be discarded after 30 days.
Didanosine chewable/dispersible, buffered tablets should be stored in tight containers at 15-30 °C. If the tablets are dispersed in water, the resulting dispersion is stable for 1 hour at room temperature. ... Didanosine buffered powder for oral solution should be stored at 15-30 °C. After reconstitution of the buffered powder with water, didanosine oral solution may be stored at room temperature for up to 4 hours.
Didanosine reportedly has only limited stability in vitro in whole blood samples; samples of whole blood should be kept on ice and plasma should be separated as soon as possible. In plasma or buffered urine samples in vitro, didanosine is stable when heated at 57 °C for 3 hours and also is stable for at least 12 months when frozen at -20 °C.
Didanosine is stable at neutral or slightly alkaline pH, but is unstable at acidic pH. At pH less than 3, didanosine is completely hydrolyzed to hypoxanthine and 2',3'-dideoxyribose in less than 2 minutes at 27 °C.
Bulk: The compound is stable for at least 6 weeks at room temperature and 45 °C under both light and dark conditions. Solution: The compound is stable as a 0.5 mg/mL aqueous solution for more than 24 hrs under normal laboratory conditions.

Dates

Modify: 2023-08-15
1: Pavia-Ruz N, Rossouw M, Sáez-Llorens X, Bunupuradah T, Taylor M, Yang R, Sevinsky H, Krystal M, Lataillade M, Seekins D, Biguenet S. Efavirenz Capsule Sprinkle and Liquid Formulations with Didanosine and Emtricitabine in HIV-1-Infected Infants and Children 3 Months to 6 Years of Age: Study AI266-922. Pediatr Infect Dis J. 2015 Sep 15. [Epub ahead of print] PubMed PMID: 26379163.
2: Stotts M, Chisholm P, Nurutdinova D, Maddur H. A Case of Non-Cirrhotic Portal Hypertension Associated With Chronic Didanosine Therapy. ACG Case Rep J. 2015 Jan 16;2(2):119-20. doi: 10.14309/crj.2015.24. eCollection 2015 Jan. PubMed PMID: 26157933; PubMed Central PMCID: PMC4435383.
3: Cunha RD, Abreu CM, Sousa AK, Mabombo VC, Nijhuis M, de Jong D, Tanuri A. Short Communication: In Vitro Accumulation of Drug Resistance Mutations in Chimeric Infectious Clones Containing Subtype B or C Reverse Transcriptase and Selected with Tenofovir or Didanosine. AIDS Res Hum Retroviruses. 2015 Aug;31(8):851-8. doi: 10.1089/AID.2014.0324. Epub 2015 Jul 16. PubMed PMID: 26075306.
4: Ferreira da Silva C, Severino P, Martins F, Santana MH, Souto EB. Didanosine-loaded chitosan microspheres optimized by surface-response methodology: a modified "Maximum Likelihood Classification" approach formulation for reverse transcriptase inhibitors. Biomed Pharmacother. 2015 Mar;70:46-52. doi: 10.1016/j.biopha.2014.12.047. Epub 2015 Jan 13. PubMed PMID: 25776478.
5: Gómez-Rubio J, Bárcena-Atalaya AB, Macías-García L, Lozano de León-Naranjo F. [Non-cirrhotic portal hypertension associated with didanosine: An unusual cause of gastrointestinal bleeding]. Med Clin (Barc). 2015 Jul 6;145(1):45. doi: 10.1016/j.medcli.2014.09.014. Epub 2014 Dec 13. Spanish. PubMed PMID: 25510631.
6: Seremeta KP, Tur MI, Pérez SM, Höcht C, Taira C, López Hernández OD, Sosnik A. Spray-dried didanosine-loaded polymeric particles for enhanced oral bioavailability. Colloids Surf B Biointerfaces. 2014 Nov 1;123:515-23. doi: 10.1016/j.colsurfb.2014.09.055. Epub 2014 Oct 6. PubMed PMID: 25444665.
7: Severino P, Da Silva CF, Dalla Costa TC, Silva H, Chaud MV, Santana MH, Souto EB. In vivo absorption of didanosine formulated in pellets composed of chitosan microspheres. In Vivo. 2014 Nov-Dec;28(6):1045-50. PubMed PMID: 25398797.
8: Dziuban EJ, Raizes E, Koumans EH. A farewell to didanosine: harm reduction and cost savings by eliminating use of didanosine. Int J STD AIDS. 2015 Oct;26(12):903-6. doi: 10.1177/0956462414554433. Epub 2014 Oct 2. PubMed PMID: 25281538; PubMed Central PMCID: PMC4677683.
9: Sun R, Eriksson S, Wang L. Down-regulation of mitochondrial thymidine kinase 2 and deoxyguanosine kinase by didanosine: implication for mitochondrial toxicities of anti-HIV nucleoside analogs. Biochem Biophys Res Commun. 2014 Jul 25;450(2):1021-6. doi: 10.1016/j.bbrc.2014.06.098. Epub 2014 Jun 26. PubMed PMID: 24976398.
10: Steegen K, Levin L, Ketseoglou I, Bronze M, Papathanasopoulos MA, Carmona S, Stevens W. High-level cross-resistance to didanosine observed in South African children failing an abacavir- or stavudine-based 1st-line regimen. PLoS One. 2014 May 9;9(5):e97067. doi: 10.1371/journal.pone.0097067. eCollection 2014. PubMed PMID: 24816790; PubMed Central PMCID: PMC4016228.

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